![molecular formula C20H20N2O2S B2600117 11-(Adamantan-1-yl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene-4,6-diol CAS No. 290299-84-2](/img/structure/B2600117.png)

11-(Adamantan-1-yl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene-4,6-diol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

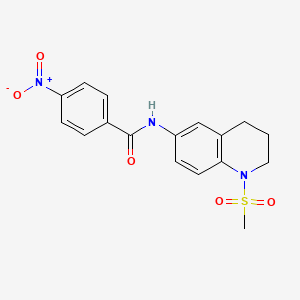

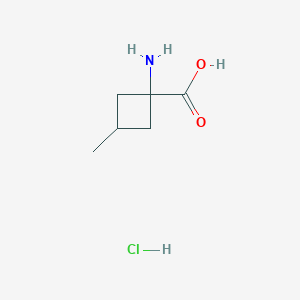

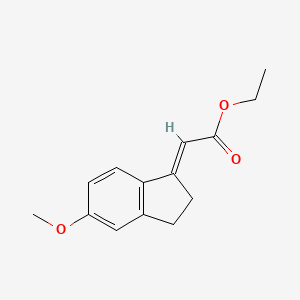

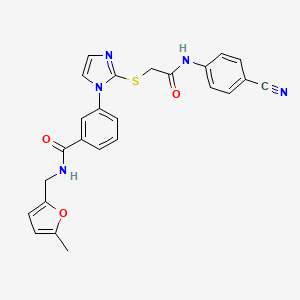

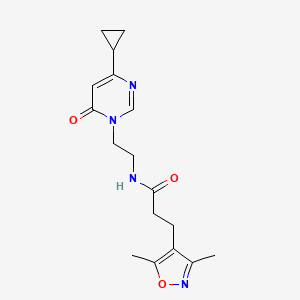

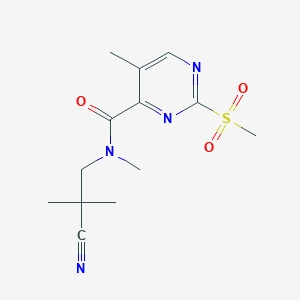

11-(Adamantan-1-yl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene-4,6-diol is a useful research compound. Its molecular formula is C20H20N2O2S and its molecular weight is 352.45. The purity is usually 95%.

BenchChem offers high-quality 11-(Adamantan-1-yl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene-4,6-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 11-(Adamantan-1-yl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene-4,6-diol including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antiviral Properties

The synthesis of 2-adamantyl-5-aryl-2H-tetrazoles from 5-aryl-NH-tetrazoles and adamantan-1-ol results in novel compounds. Nitration of these tetrazoles leads to 2-(adamantan-1-yl)-5-(3-nitroaryl)-2H-tetrazoles . These compounds have been characterized using various techniques, including IR spectroscopy, NMR spectroscopy, mass spectrometry, and X-ray structural analysis .

In vitro studies have demonstrated that some of these 2-adamantyl-5-aryltetrazoles exhibit moderate inhibitory activity against influenza A (H1N1) virus . Notably, the antiviral selectivity index (SI) of 2-[2-(adamantan-1-yl)-2H-tetrazol-5-yl]-6-bromo-4-nitroaniline is significantly higher (SI 11) than that of the reference drug rimantadine (SI 5) . This suggests potential applications in antiviral therapy.

Parkinson’s Disease Treatment

Amantadine, an early-discovered adamantane derivative, has been used effectively for controlling Influenza A infection. Additionally, it was later approved for treating Parkinson’s disease. Further evolution led to more active antiviral drugs like tromantadine and rimantadine .

Hybrid Compounds

Hybrid compounds, such as N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide , have been synthesized using microwave irradiation. These compounds may have diverse applications, including pharmaceuticals and materials science .

Polynitrogen Heterocyclic Fragments

Replacing the amino group with polynitrogen heterocyclic fragments, such as the tetrazole ring, is a promising design strategy for new anti-influenza drugs. Tetrazoles are known for their stability and low toxicity, making them attractive pharmacophores .

Alzheimer’s Disease Treatment

Compounds containing the adamantyl fragment, like memantine, inhibit the N-methyl-D-aspartate receptor. This property positions them as potential agents for treating moderate and severe Alzheimer’s disease .

Mécanisme D'action

Adamantane derivatives have been found to exhibit a wide range of biological activities, including antiviral, antimicrobial, and anti-inflammatory effects . For instance, amantadine, an adamantane derivative, is a well-known drug used against influenza virus .

The mechanism of action of adamantane derivatives often involves interaction with biological targets such as viral proteins or cellular receptors, leading to inhibition of the target’s function . The exact mode of action, however, can vary greatly depending on the specific derivative and its chemical modifications .

In terms of pharmacokinetics, adamantane derivatives are generally well absorbed and widely distributed in the body due to their lipophilic nature . They can cross biological barriers, including the blood-brain barrier, making them potential candidates for central nervous system drugs .

The action environment, including factors like pH, temperature, and presence of other molecules, can influence the stability, solubility, and ultimately the efficacy of adamantane derivatives .

Propriétés

IUPAC Name |

11-(1-adamantyl)-6-hydroxy-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2S/c23-14-6-16(24)22-17-13-1-2-15(21-19(13)25-18(14)17)20-7-10-3-11(8-20)5-12(4-10)9-20/h1-2,6,10-12H,3-5,7-9H2,(H2,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIUAHMMQTXUUOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=NC5=C(C=C4)C6=C(S5)C(=CC(=O)N6)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2600037.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide](/img/structure/B2600045.png)

![4-Azaspiro[2.5]octan-7-ylmethanol;hydrochloride](/img/structure/B2600047.png)

![N-methyl-2-methylsulfanyl-N-[2-oxo-2-(propylamino)ethyl]pyridine-3-carboxamide](/img/structure/B2600054.png)